molecular formula C27H30N2O4 B11105282 N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide)

N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide)

Cat. No.: B11105282
M. Wt: 446.5 g/mol
InChI Key: XVEGGRYLNOUSSN-UHFFFAOYSA-N
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Description

N,N’-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide) is an organic compound that belongs to the class of amides It is characterized by the presence of a methylene bridge connecting two 3-phenylpropanamide groups, each substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide) typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-phenylpropanamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the methylene bridge. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide) may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial synthesis typically employs robust and scalable reaction conditions to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N,N’-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide) has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in biological or medicinal research.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxyphenylacetic acid: Another related compound with a carboxylic acid functional group.

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of N,N’-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide).

Uniqueness

N,N’-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its methylene bridge and dual amide groups contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H30N2O4

Molecular Weight

446.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)-(3-phenylpropanoylamino)methyl]-3-phenylpropanamide

InChI

InChI=1S/C27H30N2O4/c1-32-23-16-15-22(19-24(23)33-2)27(28-25(30)17-13-20-9-5-3-6-10-20)29-26(31)18-14-21-11-7-4-8-12-21/h3-12,15-16,19,27H,13-14,17-18H2,1-2H3,(H,28,30)(H,29,31)

InChI Key

XVEGGRYLNOUSSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(NC(=O)CCC2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3)OC

Origin of Product

United States

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